molecular formula C6H6O2 B3050630 2-(Oxiran-2-yl)furan CAS No. 2745-17-7

2-(Oxiran-2-yl)furan

Cat. No. B3050630
CAS RN: 2745-17-7
M. Wt: 110.11 g/mol
InChI Key: SLPZDKCYRLRLED-UHFFFAOYSA-N
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Description

“2-(Oxiran-2-yl)furan” is a chemical compound with the molecular formula C6H6O2 . It has an average mass of 110.111 Da and a monoisotopic mass of 110.036781 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a furan ring with an oxirane group attached . The compound has been characterized by 1H-, 2H-, 13C-NMR-, as well as IR and Raman spectroscopy .

Scientific Research Applications

Catalysis and Synthesis

"2-(Oxiran-2-yl)furan" plays a significant role in chemical synthesis. It is used in platinum-catalyzed cyclizations to synthesize various substituted furans. These reactions are efficient and can lead to the formation of 3-iodo-substituted furan, which can be further functionalized to create tetrasubstituted furans with high efficiency (Yoshida, Al-Amin, & Shishido, 2009).

Green Chemistry

In green chemistry, "this compound" is utilized for the synthesis of monomers based on renewable resources. For example, it is reacted with epoxidized linseed oil to produce fatty acid furan amides, which incorporate further furan heterocycles along their chains. These monomers are used in Diels–Alder reversible polycondensations (Gandini, Lacerda, & Carvalho, 2013).

Polymer Chemistry

The compound is significant in polymer chemistry. It is involved in the synthesis of 2,5-disubstituted furans, which are obtained through Sc(OTf)3 catalyzed reactions. These furans are notable for their aryl and heteroaromatic groups, showcasing moderate to good yields under mild conditions (Mondal & Pan, 2017).

Antibacterial Applications

"this compound" derivatives have been explored for their antibacterial activity. The oxirane ring containing the carboxylic group in these compounds serves as intermediates in synthesizing biologically active compounds. Their antibacterial activity has been evaluated and shows promise for medical applications (El‐sayed, Maher, El Hashash, & Rizk, 2017).

Sustainable Materials

In the development of sustainable materials, "this compound" is utilized for synthesizing bio-derived epoxy resins. These resins, like those derived from 2,5-bis[(oxiran-2-ylmethoxy)methyl]furan, are considered sustainable alternatives to traditional, bisphenol A-containing epoxy resins. This is part of the broader effort to reduce reliance on fossil fuels and lower environmental impact (Marotta et al., 2019).

Future Directions

Furan compounds, including “2-(Oxiran-2-yl)furan”, have potential for a wide range of applications. There is ongoing research into the use of furan platform chemicals (FPCs) derived from biomass, which could replace traditional petroleum-based chemicals . This could lead to more sustainable and environmentally friendly chemical processes.

properties

IUPAC Name

2-(oxiran-2-yl)furan
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2/c1-2-5(7-3-1)6-4-8-6/h1-3,6H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPZDKCYRLRLED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10415848
Record name 2-(oxiran-2-yl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2745-17-7
Record name 2-(oxiran-2-yl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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